1-Cloroctano

Descripción general

Descripción

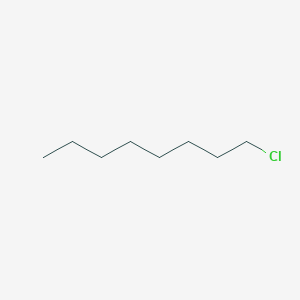

It has the molecular formula CH₃(CH₂)₇Cl and a molecular weight of 148.67 g/mol . This compound is primarily used in organic synthesis and the chemical industry due to its reactivity and versatility.

Aplicaciones Científicas De Investigación

1-Chlorooctane has several applications in scientific research:

Organic Synthesis: It is used as an alkylating agent in the synthesis of various organic compounds.

Polymer Industry: It is utilized in the hydrophobic modification of polymers such as ω-carrageenans.

Biodegradable Polymers: It is involved in the biosynthesis of monomers for biodegradable polymers, which have applications in tissue engineering and drug delivery.

Chemical Research: It serves as a reference compound in chemical research and analysis due to its well-studied properties and reactions.

Mecanismo De Acción

Target of Action

1-Chlorooctane, also known as Octyl chloride, is a reactant in chemical reactions, particularly in nucleophilic substitution reactions . The primary targets of 1-Chlorooctane are nucleophiles, such as hydroxide ions .

Mode of Action

1-Chlorooctane interacts with its targets (nucleophiles) through nucleophilic substitution reactions . In these reactions, the chlorine atom in 1-Chlorooctane is replaced by a nucleophile, such as a hydroxide ion . This results in the formation of corresponding alcohols .

Result of Action

The molecular and cellular effects of 1-Chlorooctane’s action are largely dependent on the specific nucleophilic substitution reactions it participates in. For instance, when 1-Chlorooctane reacts with a hydroxide ion, an alcohol is formed . This could potentially alter the biochemical environment within a cell.

Action Environment

The action, efficacy, and stability of 1-Chlorooctane can be influenced by various environmental factors. For instance, the presence and concentration of nucleophiles in the environment can affect the rate and extent of nucleophilic substitution reactions involving 1-Chlorooctane . Additionally, factors such as temperature and pH could potentially influence the stability and reactivity of 1-Chlorooctane.

Análisis Bioquímico

Biochemical Properties

It is known that 1-Chlorooctane is a hydrophobic molecule, which suggests that it may interact with other hydrophobic molecules such as lipids and proteins within cells .

Cellular Effects

Inhalation of high concentrations of 1-Chlorooctane can cause symptoms like headache, dizziness, tiredness, and nausea

Molecular Mechanism

Given its hydrophobic nature, it may interact with lipid membranes or hydrophobic pockets within proteins .

Temporal Effects in Laboratory Settings

It is known that 1-Chlorooctane has a boiling point of 455.2 K .

Metabolic Pathways

Given its structure, it is likely metabolized by the liver, similar to other chlorinated hydrocarbons .

Transport and Distribution

Due to its hydrophobic nature, it may be able to pass through lipid membranes and distribute throughout the body .

Subcellular Localization

Given its hydrophobic nature, it may localize to lipid-rich areas such as the cell membrane or within lipid droplets .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Chlorooctane can be synthesized through the reaction of octanol with hydrochloric acid in the presence of a catalyst. The reaction typically involves heating octanol with concentrated hydrochloric acid, resulting in the substitution of the hydroxyl group with a chlorine atom .

Industrial Production Methods: In industrial settings, 1-chlorooctane is often produced by the reaction of octanol with thionyl chloride or phosphorus trichloride. These methods are preferred due to their higher yields and efficiency. The reaction with thionyl chloride proceeds as follows: [ \text{CH}_3(\text{CH}_2)_7\text{OH} + \text{SOCl}_2 \rightarrow \text{CH}_3(\text{CH}_2)_7\text{Cl} + \text{SO}_2 + \text{HCl} ]

Análisis De Reacciones Químicas

Types of Reactions: 1-Chlorooctane primarily undergoes nucleophilic substitution reactions. It can react with nucleophiles such as hydroxide ions to form octanol .

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used.

Oxidation: 1-Chlorooctane can be oxidized to form octanoic acid using strong oxidizing agents like potassium permanganate.

Major Products:

Octanol: Formed through nucleophilic substitution with hydroxide ions.

Octanoic Acid: Formed through oxidation reactions.

Comparación Con Compuestos Similares

- 1-Chlorohexane

- 1-Chlorodecane

- 1-Chloroheptane

- 1-Chlorododecane

Comparison: 1-Chlorooctane is unique due to its specific chain length, which influences its physical properties and reactivity. Compared to shorter-chain chlorinated alkanes like 1-chlorohexane, 1-chlorooctane has a higher boiling point and lower solubility in water. Longer-chain chlorinated alkanes like 1-chlorododecane have even higher boiling points and are less reactive in nucleophilic substitution reactions .

Actividad Biológica

1-Chlorooctane (C8H17Cl) is an organic compound belonging to the class of alkyl halides. Its biological activity has been the subject of various studies due to its potential applications in pharmaceuticals, agriculture, and as a solvent in chemical reactions. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with 1-chlorooctane.

1-Chlorooctane is characterized by its molecular structure, which features a chlorine atom attached to an octane chain. Its properties include:

- Molecular Formula : C8H17Cl

- Molecular Weight : 150.68 g/mol

- Boiling Point : Approximately 174 °C

- Solubility : Low solubility in water, but soluble in organic solvents.

Toxicity and Ecotoxicology

1-Chlorooctane has been studied for its toxicological effects on various organisms. Research indicates that it can exhibit cytotoxicity in certain cell lines, impacting cellular viability and proliferation. For instance:

- Cytotoxic Effects : A study demonstrated that exposure to 1-chlorooctane resulted in significant cell death in human liver cancer cells (HepG2) at concentrations above 100 µM, suggesting a dose-dependent relationship between exposure levels and cytotoxicity .

- Ecotoxicological Impact : In aquatic environments, 1-chlorooctane has been shown to affect the growth and reproduction of certain fish species, indicating its potential risk as a pollutant .

The biological mechanisms through which 1-chlorooctane exerts its effects are not fully elucidated; however, several hypotheses have been proposed:

- Membrane Disruption : The lipophilic nature of 1-chlorooctane allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function, leading to cell lysis .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that exposure to halogenated compounds can lead to increased levels of oxidative stress within cells, mediated by the generation of reactive oxygen species .

Case Study 1: Cytotoxicity in HepG2 Cells

A controlled laboratory experiment assessed the cytotoxic effects of 1-chlorooctane on HepG2 cells. The study involved exposing cells to varying concentrations of the compound for 24 hours. Results indicated:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 65 |

| 200 | 30 |

The data revealed a significant decrease in cell viability at higher concentrations, confirming the compound's cytotoxic properties.

Case Study 2: Environmental Impact Assessment

An environmental study evaluated the effects of 1-chlorooctane on freshwater fish populations. Fish were exposed to sub-lethal concentrations over a period of two weeks. Key findings included:

- Decreased reproductive rates.

- Altered behavior patterns indicative of stress.

These results underscore the ecological implications of using chlorinated compounds in industrial applications.

Summary of Research Findings

Research on the biological activity of 1-chlorooctane presents a mixed profile of potential applications and risks. Key takeaways include:

- Cytotoxicity : Demonstrated in human cell lines with implications for cancer research.

- Environmental Risks : Significant effects on aquatic life raise concerns regarding its use and disposal.

- Mechanistic Insights : Ongoing studies are needed to fully understand its mode of action at the molecular level.

Propiedades

IUPAC Name |

1-chlorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDHHGUSRIZDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021543 | |

| Record name | 1-Chlorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [HSDB] | |

| Record name | Octane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chlorooctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2875 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

181.5 °C @ 760 MM HG | |

| Record name | 1-CHLOROOCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

70 °C, 158 °F | |

| Record name | 1-Chlorooctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2875 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLOROOCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; VERY SOL IN ALCOHOL, ETHER; SLIGHTLY SOLUBLE IN CARBON TETRACHLORIDE, SOL IN MOST ORG SOLVENTS | |

| Record name | 1-CHLOROOCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8738 @ 20 °C/4 °C | |

| Record name | 1-CHLOROOCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.95 [mmHg], 0.95 mm Hg at 25 °C | |

| Record name | 1-Chlorooctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2875 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLOROOCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

111-85-3, 57214-71-8 | |

| Record name | 1-Chlorooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chlorooctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057214718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-CHLOROOCTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chlorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chlorooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLOROOCTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1047328LO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLOROOCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-57.8 °C | |

| Record name | 1-CHLOROOCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-chlorooctane?

A1: 1-chlorooctane has the molecular formula C8H17Cl and a molecular weight of 148.68 g/mol.

Q2: Can you provide some spectroscopic data for 1-chlorooctane?

A: While specific spectroscopic data isn't available in the provided abstracts, researchers have studied the vibrational analysis of 1-chlorooctane []. Additionally, infrared and near-infrared absorptions of 2-nonanol and 1-nonanol, structurally similar to 1-chlorooctane, have been characterized in hydrocarbon solvents [].

Q3: How does the alkyl chain length of 1-chloroalkanes influence their behavior in non-ionic microemulsions?

A: Research on non-ionic microemulsions formed with pentaethyleneglycol dodecyl ether, water, and various 1-chloroalkanes (C8-C16) reveals that increasing the alkyl chain length of the 1-chloroalkane leads to a decrease in both the efficiency of the surfactant and its monomeric solubility in oil []. This suggests that the longer alkyl chain promotes stronger interactions within the oil phase, making the surfactant less effective in forming microemulsions.

Q4: What is the impact of alkyl chain length on the self-aggregation properties of bacteriochlorophyll-d analogs containing a 1-chloroalkane moiety?

A: In studies using 1-chlorooctane as a solvent, bacteriochlorophyll-d analogs with varying branched alkyl chain lengths at the 17-propionate residue exhibited temperature-dependent self-aggregation []. The research suggests that longer alkyl chains lead to higher melting points for the self-assembled chlorosomal structures. This implies that longer chains promote stronger van der Waals interactions between the molecules, leading to more stable aggregates.

Q5: Are there differences in the interactions of alkyl formates with n-alkanes compared to 1-chloroalkanes?

A: Yes, measurements of excess enthalpies (hE) show that alkyl formates interact more strongly with aliphatic hydrocarbons (n-alkanes) than with 1-chloroalkanes []. This difference in interaction strength highlights the influence of the chlorine atom on the intermolecular forces.

Q6: How does 1-chlorooctane participate in radical reactions with silicon surfaces?

A: When silicon is ground in the presence of 1-chlorooctane, a monolayer of carbon forms on the silicon surface. This process occurs through a radical mechanism, evidenced by the presence of expected combination and disproportionation products of alkyl radicals []. This finding suggests that 1-chlorooctane can act as a source of alkyl radicals under these conditions.

Q7: How does the presence of water affect the efficiency of sodium/liquid ammonia (Na/NH3) dechlorination of 1-chlorooctane in soil remediation?

A: Studies demonstrate that while Na/NH3 is effective in dechlorinating 1-chlorooctane in soil, the presence of water reduces the efficiency of the process []. This is due to the competitive reaction of solvated electrons with water molecules, reducing the availability of electrons for dechlorination.

Q8: Can 1-chlorooctane be used as a starting material for the synthesis of primary phosphines?

A: Yes, 1-chlorooctane can be converted to the corresponding primary phosphine by reacting it with bis(trichlorosilyl)phosphide anion ([P(SiCl3)2]-) generated in situ from phosphoric acid and trichlorosilane []. This method provides a viable synthetic route for accessing this important class of organophosphorus compounds.

Q9: How does the solubility of anthracene change in binary mixtures of alkanes and 1-chlorooctane?

A: The solubility of anthracene in binary mixtures of alkanes and 1-chlorooctane has been studied at 298.2 K []. While the abstract doesn't provide specific details, it suggests that the solubility is influenced by the composition of the solvent mixture, highlighting the role of intermolecular interactions between the solute and the different solvent components.

Q10: How does the addition of 1-chlorooctane to a binary mixture of methyl butanoate and n-heptane affect the mixture’s volumetric properties and viscosities?

A: The ternary mixture of methyl butanoate, n-heptane, and 1-chlorooctane has been studied in terms of its volumetric properties and viscosities across a temperature range of 283.15 K to 313.15 K []. While the details are not provided in the abstract, this research suggests that 1-chlorooctane influences the intermolecular interactions within the mixture, leading to changes in its physical properties.

Q11: What is the significance of studying the excess molar volumes (VE) of mixtures containing 1-chlorooctane and ketones?

A: Measurements of VE provide valuable insights into the nature and strength of intermolecular interactions between different components in a mixture. For instance, positive VE values observed in mixtures of 1-chlorooctane with ketones like butan-2-one [] and 3-alkanones [] suggest weaker interactions between unlike molecules compared to like molecules. These studies contribute to a deeper understanding of the thermodynamics of liquid mixtures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.